4-Ethoxy-2-methylbenzofuran-6-carboxylic acid
CAS No.:
Cat. No.: VC15875537
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | CNWDFWMJWCHQEP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 4-ethoxy-2-methylbenzofuran-6-carboxylic acid is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The benzofuran core consists of a fused benzene and furan ring system, with critical substitutions at the 2-, 4-, and 6-positions:
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2-Methyl group: Enhances lipophilicity and influences molecular packing in crystalline forms.
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4-Ethoxy group: Modulates electronic effects through oxygen’s lone pairs, potentially affecting reactivity and biological target interactions.
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6-Carboxylic acid: Provides hydrogen-bonding capability and acidity (predicted pKa ~4.0), enabling salt formation or coordination chemistry .
Physicochemical Profile
Key properties derived from analogous benzofuran derivatives include:
The decomposition temperature suggests thermal instability under standard melting point conditions, necessitating controlled environments during handling .
Synthesis and Manufacturing
Catalytic Strategies
Synthesis typically involves multi-step functionalization of the benzofuran scaffold. A common route includes:
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Furan ring construction: Via Paal-Knorr cyclization of 1,4-diketones or acid-catalyzed cyclization of phenolic precursors.
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Ethoxy group introduction: Achieved through nucleophilic substitution using ethyl bromide or Mitsunobu reactions with ethanol.
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Carboxylic acid installation: Oxidation of a methyl ester precursor (e.g., methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate) under basic hydrolytic conditions.
Yield Optimization
Critical parameters affecting yield (reported 45–68% in analogs):
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Temperature control: Excessive heat during ethoxylation promotes side reactions like ether cleavage.
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Catalyst selection: Palladium/charcoal systems improve oxidation efficiency during carboxylic acid formation.
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Purification methods: Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Biological and Pharmacological Applications
Therapeutic Target Engagement
Structural analogs demonstrate activity against:
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LFA-1/ICAM-1 interaction: Potent inhibition (IC₅₀ ~50 nM in SAR 118 derivatives) for dry eye disease therapy .
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HIV-1 LTR activation: Piperidinylpyrimidine derivatives incorporating this scaffold show 80% suppression at 10 μM concentrations .
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Antimicrobial activity: Methyl-substituted benzofurans exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The carboxylic acid moiety facilitates:
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Hydrogen bonding with protease active sites (e.g., HIV-1 integrase) .
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Chelation of metal cofactors in enzymatic pathways.
Ethoxy and methyl groups contribute to hydrophobic interactions with protein binding pockets, as evidenced by molecular docking studies.
| Precautionary Measure | Code | Rationale |
|---|---|---|
| Respiratory protection | P284 | Potential dust inhalation |
| Skin/eye contact avoidance | P280 | Irritant properties |
| Inert atmosphere handling | P231 | Moisture sensitivity |
Comparative Analysis with Benzofuran Derivatives
Structural Analogues
Performance Metrics
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- concentration of a solution resulting from a known mass of compound in a specific volume